molecular formula C11H11BrN2O B13344031 6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole

6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole

Katalognummer: B13344031
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: YJQXCPPIHCYMDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a bromine atom, a tetrahydrofuran ring, and a benzoimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and tetrahydrofuran.

    Bromination: The nitro group is reduced to an amine, followed by bromination to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate undergoes cyclization with tetrahydrofuran under acidic or basic conditions to form the benzoimidazole core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is unique due to its specific combination of the bromine atom, tetrahydrofuran ring, and benzoimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H11BrN2O

Molekulargewicht

267.12 g/mol

IUPAC-Name

6-bromo-2-(oxolan-3-yl)-1H-benzimidazole

InChI

InChI=1S/C11H11BrN2O/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-2,5,7H,3-4,6H2,(H,13,14)

InChI-Schlüssel

YJQXCPPIHCYMDK-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1C2=NC3=C(N2)C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.